molecular formula C20H32ClNO4 B2973307 Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride CAS No. 1215777-06-2

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2973307
CAS No.: 1215777-06-2
M. Wt: 385.93
InChI Key: UXQXPILHKHYMNU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is a chemical compound with diverse applications in scientific research, particularly in drug development, pharmacology, and organic synthesis. This compound is known for its unique properties, which make it valuable in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine-4-carboxylic acid with 2-isopropylphenol and subsequent esterification with ethanol. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is widely used in scientific research due to its unique properties. It is employed in the development of new drugs, particularly in the field of pharmacology, where it serves as a building block for various pharmaceutical compounds. Additionally, it is used in organic synthesis to create complex molecules with potential biological activity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Piperidine derivatives

  • Phenol derivatives

  • Ester compounds

These compounds share some similarities in structure and reactivity but differ in their specific applications and biological activities.

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Biological Activity

Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃ClN₂O₃
  • CAS Number : 849938-46-1

Structural Features

The compound features a piperidine ring, which is known for its biological activity, along with a hydroxy group and an isopropylphenoxy moiety that may influence its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter transporters. Studies indicate that compounds with similar structures exhibit high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in neuropharmacology.

Research Findings

  • Dopamine Transporter Inhibition :
    • Compounds structurally related to this compound have shown significant inhibition of DAT, with reported IC50 values in the nanomolar range. For instance, some derivatives demonstrated Ki values of 6.23 nM for DAT, indicating potent activity against dopamine reuptake .
  • Norepinephrine Transporter Activity :
    • Similar studies have reported moderate to high affinity for NET, which could imply potential uses in treating conditions like ADHD or depression where norepinephrine dysregulation is evident .
  • Serotonin Transporter Interaction :
    • The compound's interaction with the serotonin transporter (SERT) has been noted, albeit with lower affinity compared to DAT and NET. This suggests a selective profile that may reduce side effects associated with broader-spectrum antidepressants .

Case Studies

  • In Vivo Studies :
    Research involving animal models has demonstrated the pharmacokinetics of the compound, showing significant brain penetration and sustained activity over time. For example, a study using SPECT imaging indicated effective brain uptake of related compounds after modulation of P-glycoprotein (P-gp), which is crucial for drug delivery across the blood-brain barrier .
  • Comparative Analysis :
    A comparative study evaluated various piperidine derivatives, revealing that modifications such as the introduction of hydroxyl groups significantly enhanced DAT and NET binding affinities. This highlights the importance of structural modifications in optimizing biological activity .

Affinity Comparison for Transporters

Compound NameDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Ethyl 1-(...6.237.56456
Related Compound A5.008.00400
Related Compound B10.0012.00300

Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityHigh
Half-life~4 hours
Peak Plasma Concentration~2 hours post-administration

Properties

IUPAC Name

ethyl 1-[2-hydroxy-3-(2-propan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-4-24-20(23)16-9-11-21(12-10-16)13-17(22)14-25-19-8-6-5-7-18(19)15(2)3;/h5-8,15-17,22H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXPILHKHYMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC=C2C(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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